molecular formula C12H11ClN2O2 B1407100 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride CAS No. 1858249-69-0

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Cat. No.: B1407100
CAS No.: 1858249-69-0
M. Wt: 250.68 g/mol
InChI Key: JJBKMAOORTXWJN-UHFFFAOYSA-N
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Description

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS: 1858249-69-0, MFCD28505137) is an acyl chloride derivative featuring a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 5-position and a benzoyl chloride moiety at the 3-position. It is primarily employed as a reactive intermediate in organic synthesis, particularly for introducing the 4-(5-isopropyl-oxadiazolyl)benzoyl group into pharmaceuticals, agrochemicals, and functional materials. Its molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 250.69 g/mol .

Properties

IUPAC Name

4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7(2)12-14-11(15-17-12)9-5-3-8(4-6-9)10(13)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBKMAOORTXWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride typically involves the reaction of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzoyl chloride group undergoes nucleophilic acyl substitution with various nucleophiles. Key reactions include:

a. Amide Formation
Reaction with primary or secondary amines produces substituted amides. For example:
RCO Cl+R NH2RCONHR +HCl\text{RCO Cl}+\text{R NH}_2\rightarrow \text{RCONHR }+\text{HCl}
In a study synthesizing phenylazo-oxadiazoles, benzoyl chloride derivatives reacted with hydrazides to form 1,3,4-oxadiazoles under mild conditions (0–5°C, aqueous ethanol) .

b. Esterification
Alcohols react with the compound to form esters:
RCO Cl+R OHRCOOR +HCl\text{RCO Cl}+\text{R OH}\rightarrow \text{RCOOR }+\text{HCl}
Yields depend on steric hindrance from the isopropyl group, with bulkier alcohols showing reduced reactivity .

Hydrolysis

The compound hydrolyzes in aqueous environments:
RCO Cl+H2ORCOOH+HCl\text{RCO Cl}+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{HCl}
Hydrolysis proceeds rapidly under basic conditions, forming 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. This reaction is critical for deactivating the compound in biological systems .

Reduction Reactions

The benzoyl chloride group can be reduced to a benzyl alcohol derivative using agents like lithium aluminum hydride (LiAlH4_4):
RCO ClLiAlH4RCH2OH\text{RCO Cl}\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}
The oxadiazole ring remains intact under these conditions due to its aromatic stability .

Coupling Reactions

The oxadiazole ring participates in π-π stacking and hydrogen bonding, enabling coupling reactions. For instance:

  • Diazonium salt coupling with aryl amines forms azo derivatives .

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids is feasible at the oxadiazole’s C-5 position .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>100°C) leads to oxadiazole ring cleavage, generating nitriles and CO2_2 .

  • Solvent Effects : Reactivity is enhanced in polar aprotic solvents (e.g., DMF) but suppressed in protic solvents due to hydrogen bonding with the oxadiazole .

Scientific Research Applications

Overview

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a compound characterized by its reactive benzoyl chloride group and the oxadiazole ring. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, materials science, and biological studies. This article explores these applications in detail, supported by data tables and case studies.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in targeting bacterial and viral infections. For instance:

  • Case Study: A derivative of this compound was synthesized and tested for antibacterial activity against resistant strains of Escherichia coli. The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for drug development.

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings with specific properties.

  • Data Table: Comparison of Material Properties
PropertyThis compoundConventional Benzoyl Chloride
Thermal StabilityHighModerate
ReactivityHigh (with nucleophiles)Moderate
Application ScopePolymers, CoatingsLimited

Biological Studies

The compound is also significant in biological studies due to its ability to interact with enzymes and receptors.

  • Example Application: It has been used to probe enzyme kinetics by covalently modifying serine residues in serine proteases. This modification allows researchers to study the enzyme's activity and inhibition mechanisms.

Industrial Chemistry

In industrial chemistry, this compound is employed in synthesizing agrochemicals and other industrially relevant compounds.

Chemical Reactions

The compound can undergo various chemical reactions that enhance its utility:

  • Nucleophilic Substitution: Reacts with amines and alcohols to form amides and esters.
  • Hydrolysis: Hydrolyzes in aqueous conditions to yield 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The oxadiazole ring can interact with biological targets through hydrogen bonding and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Key analogs differ in substituents on the oxadiazole ring or the benzoyl chloride group, affecting reactivity and applications:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Applications
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride 5-isopropyl C₁₂H₁₁ClN₂O₂ 250.69 Pharmaceutical intermediates
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-benzoyl chloride (sc-315509) 5-chloromethyl C₁₀H₆Cl₂N₂O₂ 265.08 Reactive intermediate for alkylation
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol 3-methanol C₆H₁₀N₂O₂ 142.16 Precursor for functionalized oxadiazoles
5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole HCl 3-piperidinyl C₁₀H₁₈ClN₃O 231.73 Potential CNS drug candidate

Key Observations :

  • The isopropyl group enhances lipophilicity, improving membrane permeability in drug candidates, whereas chloromethyl substituents increase electrophilicity, favoring nucleophilic substitution reactions .
  • Methanol-substituted analogs (e.g., (5-Isopropyl-oxadiazol-3-yl)methanol) are less reactive than acyl chlorides but serve as versatile intermediates for further functionalization .

Reactivity in Acylation Reactions

The target compound’s benzoyl chloride group enables efficient acylation under mild conditions. Comparisons with other acyl chlorides:

Compound Reaction Partner Conditions Yield Product Application
4-(5-Isopropyl-oxadiazol-3-yl)benzoyl chloride 5-Hydroxymethylimidazole derivative THF, thionyl chloride, 1 hr 99% Antiviral/antitumor imidazole
4-(p-Toluene sulfonamido)benzoyl chloride Potassium isothiocyanate Ethyl acetate, reflux N/A Isothiocyanate for thiourea synthesis
p-Chlorobenzoyl chloride Pyrazole-amine derivative Benzene, room temperature 70% Anticonvulsant pyrazole amide

Key Observations :

  • The target compound exhibits rapid reactivity (e.g., 99% yield in 1 hour with imidazole derivatives), likely due to the electron-withdrawing oxadiazole ring enhancing electrophilicity .
  • p-Chlorobenzoyl chloride requires longer reaction times (4 hours) for comparable transformations, suggesting lower reactivity .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Compound Melting Point (°C) Solubility Stability Notes
4-(5-Isopropyl-oxadiazol-3-yl)benzoyl chloride Not reported Soluble in THF, DCM Moisture-sensitive; stored under inert gas
3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole 281–282 (decomp) Insoluble in petroleum ether Stable under dry conditions
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol Not reported Soluble in polar aprotic solvents Prone to oxidation

Key Observations :

  • The decomposition temperature of analogs like the indole derivative (281–282°C) suggests that oxadiazole-containing compounds generally exhibit high thermal stability .
  • The target compound’s moisture sensitivity is typical of acyl chlorides, necessitating anhydrous handling .

Biological Activity

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biochemical properties, biological activities, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃ClN₂O₂. The compound features a reactive benzoyl chloride group and an oxadiazole ring, which contribute to its biological activity. The presence of the isopropyl group provides steric hindrance that can influence its reactivity and interactions with biological targets.

The benzoyl chloride moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition. For instance, it can interact with serine residues in serine proteases, which are crucial for various biological processes. Additionally, the oxadiazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Although specific data on this compound is limited, related compounds have shown significant activity against various pathogens. For example, certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit potent anticancer activity. A study demonstrated that similar compounds had IC₅₀ values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and U937 (acute monocytic leukemia). These compounds were found to induce apoptosis in a dose-dependent manner .

CompoundCell LineIC₅₀ (μM)Mechanism of Action
Compound AMCF-70.65Induces apoptosis
Compound BU9372.41Inhibits cell proliferation

Anti-inflammatory Activity

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. In vivo studies have shown that these compounds can reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Study : A comparative study evaluated various oxadiazole derivatives against cancer cell lines. The results indicated that some derivatives had comparable or superior activity to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Evaluation : In vitro tests demonstrated that specific oxadiazole derivatives effectively inhibited bacterial growth and biofilm formation, highlighting their potential as new antimicrobial agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

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